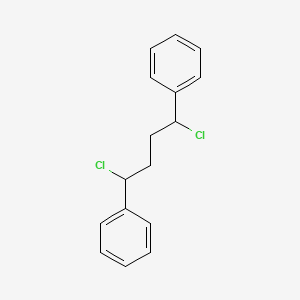

(1,4-Dichloro-4-phenylbutyl)benzene

Description

Contextual Placement within Organic Halide Chemistry

(1,4-Dichloro-4-phenylbutyl)benzene, with the chemical formula C₁₆H₁₆Cl₂, is a distinct member of the organic halide family. sigmaaldrich.com Organic halides, or haloalkanes, are compounds where one or more hydrogen atoms in an alkane have been replaced by a halogen. khanacademy.orgnih.gov They are fundamental in organic synthesis, serving as precursors for a multitude of other functional groups through reactions like nucleophilic substitution and elimination. khanacademy.orgresearchgate.net

The structure of this compound is particularly noteworthy as it incorporates two different types of carbon-chlorine bonds within the same molecule.

One chlorine atom is attached to a primary carbon, forming a primary alkyl chloride.

The other chlorine atom is bonded to a carbon atom that is directly attached to a benzene (B151609) ring, classifying it as a benzylic halide. chemicalbook.com

This dual-functionality is significant. Benzylic halides are known to be particularly reactive in nucleophilic substitution reactions due to the ability of the adjacent benzene ring to stabilize the carbocation intermediate that can form during SN1 reactions, or to facilitate SN2 reactions. khanacademy.orgchemicalbook.com Primary alkyl chlorides are also reactive, though generally less so than benzylic chlorides, and typically favor SN2 reaction pathways. khanacademy.org This inherent difference in reactivity between the two chlorine atoms in this compound suggests the potential for selective, stepwise chemical transformations, making it a highly intriguing substrate for synthetic chemists.

Historical Development of Research on 1,4-Dihaloalkanes and Benzylic Halides

The study of halogenated hydrocarbons has a rich history, dating back centuries. Chloroethane was first synthesized in the 15th century, but the systematic investigation of such compounds began in the 19th century, in parallel with the burgeoning field of organic chemistry and the structural theory of alkanes. sigmaaldrich.com Early methods focused on the halogenation of alkanes, the hydrohalogenation of alkenes, and the conversion of alcohols into alkyl halides. sigmaaldrich.com

Research into 1,4-dihaloalkanes specifically has been part of the broader exploration of di- and polyhalogenated compounds. These molecules have been investigated for their utility in forming cyclic structures through intramolecular reactions and in polymerization processes. For example, reactions of 1,4- and 1,5-dihaloalkanes with alkali naphthalenes have been studied to understand the mechanisms of electron transfer and subsequent cyclization or dimerization pathways. chemicalbook.com

Benzylic halides , such as benzyl (B1604629) chloride and benzyl bromide, have long been recognized as important reagents in organic synthesis. rsc.org Their enhanced reactivity makes them excellent electrophiles for introducing benzyl groups into molecules, a common strategy in the synthesis of pharmaceuticals and other complex organic products. khanacademy.orgrsc.org Research has explored their use in a wide array of reactions, including classic Friedel-Crafts alkylations, cross-coupling reactions to form new carbon-carbon bonds, and the generation of benzyl radicals for use in modern photocatalytic methods. rsc.orgresearchgate.net The ability to generate stabilized benzylic radicals from benzylic halides has opened new avenues for C-H functionalization and the construction of intricate molecular frameworks. researchgate.net

Rationale for Advanced Research Focus on the Chemical Compound

Despite the extensive history of research into its constituent chemical classes, this compound remains a "rare and unique" chemical, with a notable scarcity of dedicated research literature. sigmaaldrich.com This very lack of data provides a strong rationale for initiating advanced research into its properties and reactivity. The primary motivation for such research lies in its potential as a specialized bifunctional building block for organic synthesis.

The key research questions and opportunities include:

Selective Functionalization: The most compelling aspect of this molecule is the differential reactivity of its two chlorine atoms. A primary research goal would be to establish conditions that allow for the selective substitution of the more reactive benzylic chloride while leaving the primary chloride untouched. Subsequent reaction at the primary position would then allow for the controlled, stepwise introduction of two different functionalities, leading to the synthesis of complex, non-symmetrical molecules from a single precursor.

Novel Polymer Synthesis: Dihalogenated monomers are fundamental to step-growth polymerization. The specific structure of this compound could be explored for the synthesis of novel polymers. The rigidity of the phenyl groups combined with the flexibility of the butyl chain could lead to materials with unique thermal or mechanical properties.

Mechanistic Studies: The compound serves as an excellent model system for studying intramolecular interactions and the influence of one functional group on the reactivity of another within the same molecule. Detailed kinetic and mechanistic studies could provide deeper insights into the subtle factors that govern selectivity in substitution reactions.

Precursor to Complex Scaffolds: Through reactions such as intramolecular cyclization (a Friedel-Crafts type reaction), this compound could potentially be a precursor to unique polycyclic aromatic systems, which are of interest in materials science and medicinal chemistry.

The current status of this compound as a commercially available but scientifically under-explored compound presents a clear opportunity for discovery and innovation in synthetic chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3617-23-0 | sigmaaldrich.com |

| Molecular Formula | C₁₆H₁₆Cl₂ | sigmaaldrich.com |

| Molecular Weight | 295.21 g/mol | Calculated |

| Appearance | Not specified; likely a solid or high-boiling liquid | Inferred |

| Solubility | Insoluble in water; soluble in organic solvents | Inferred |

Interactive Data Table: Comparison with Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C₁₆H₁₆Cl₂ | 295.21 | Primary and benzylic chloride |

| 1,4-Dichlorobutane (B89584) | C₄H₈Cl₂ | 127.01 | Two primary chlorides |

| Benzyl Chloride | C₇H₇Cl | 126.58 | Single benzylic chloride |

| 1,4-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | Two aryl chlorides |

Structure

2D Structure

3D Structure

Properties

CAS No. |

3617-23-0 |

|---|---|

Molecular Formula |

C16H16Cl2 |

Molecular Weight |

279.2 g/mol |

IUPAC Name |

(1,4-dichloro-4-phenylbutyl)benzene |

InChI |

InChI=1S/C16H16Cl2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |

InChI Key |

QYIFNWPLJITPJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC(C2=CC=CC=C2)Cl)Cl |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving 1,4 Dichloro 4 Phenylbutyl Benzene

The photochemical behavior of (1,4-Dichloro-4-phenylbutyl)benzene is a subject of significant interest due to the potential for complex multistep reactions involving radical intermediates. The presence of two benzylic chloride moieties on a flexible butane (B89635) chain allows for a rich array of photochemical transformations, including the formation of biradicals, fragmentation, rearrangement, and the influence of the surrounding environment on these pathways.

Photoinduced Generation and Characterization of the 1,4-Diphenyl-1,4-butanediyl Biradical

The primary photochemical event in the study of this compound is the homolytic cleavage of a carbon-chlorine bond to generate a benzylic radical. Upon absorption of ultraviolet light, one of the C-Cl bonds can break, forming a chlorine atom and a 1-chloro-4-phenyl-4-butylphenyl radical. Subsequent photolysis or a sequential two-photon process can lead to the cleavage of the second C-Cl bond, resulting in the formation of the key intermediate: the 1,4-Diphenyl-1,4-butanediyl biradical.

While direct spectroscopic observation of this biradical from this compound is not extensively documented, its existence can be inferred from studies of analogous systems. For instance, the photochemical deazetation of 3,6-diphenyl-3,4,5,6-tetrahydropyrazine has been shown to produce the 1,4-diphenylbutane-1,4-diyl biradical, which could be trapped by oxygen. rsc.org The generation of benzylic radicals from the photolysis of benzyl (B1604629) chloride in various solvents has also been well-established, supporting the feasibility of the initial C-Cl bond cleavage. researchgate.net

The characterization of such biradicals is often accomplished through indirect methods, such as trapping experiments and analysis of the final products. The transient nature of these species makes direct observation challenging, often requiring techniques like laser flash photolysis. In the case of the 1,4-Diphenyl-1,4-butanediyl biradical, its reactivity is dictated by the competition between intramolecular cyclization, fragmentation, and hydrogen abstraction pathways.

Radical Fragmentation and Rearrangement Pathways from Biradicals

Once formed, the 1,4-Diphenyl-1,4-butanediyl biradical is not a static species but can undergo a variety of fragmentation and rearrangement reactions. The specific pathways available to the biradical are influenced by its conformation and the reaction conditions.

One of the primary fragmentation pathways is the cleavage of the central C2-C3 bond of the butane chain. This would lead to the formation of two molecules of styrene (B11656). This process is entropically favored and is expected to be a significant reaction channel.

Rearrangement of the biradical can also occur, potentially leading to the formation of cyclic products. Intramolecular radical-radical coupling can result in the formation of cis- and trans-1,2-diphenylcyclobutane. Another possible rearrangement involves intramolecular hydrogen atom transfer, which could lead to the formation of other isomeric biradicals or monoradicals that can then undergo further reactions. For example, a 1,5-hydrogen shift from one of the benzylic positions to the other radical center is a possibility, although likely less favorable than cyclization or fragmentation.

Solvent Polarity Effects on Homolytic vs. Heterolytic Cleavage

The nature of the solvent plays a critical role in determining the fate of the initially formed excited state of this compound. The cleavage of the carbon-chlorine bond can proceed either homolytically to form a radical pair or heterolytically to form an ion pair (a benzylic cation and a chloride anion). The balance between these two pathways is strongly influenced by solvent polarity. nih.gov

In nonpolar solvents, such as cyclohexane, homolytic cleavage is generally favored. researchgate.net The lack of solvent stabilization for ionic species disfavors the formation of a carbocation and a chloride ion. Therefore, in nonpolar media, the chemistry is expected to be dominated by the reactions of the 1,4-Diphenyl-1,4-butanediyl biradical.

Conversely, in polar, ionizing solvents like ethanol (B145695) or acetonitrile, heterolytic cleavage can become a competitive or even the dominant pathway. researchgate.netlibretexts.org The polar solvent molecules can solvate and stabilize the resulting benzylic carbocation and chloride anion, lowering the energy barrier for their formation. The formation of ionic intermediates would lead to a different set of products, likely arising from nucleophilic attack by the solvent or other nucleophiles present in the reaction mixture. For instance, in ethanol, the formation of ethoxy-substituted products would be anticipated.

| Solvent | Expected Primary Cleavage | Predominant Intermediates |

| Cyclohexane | Homolytic | Benzylic radicals, 1,4-Diphenyl-1,4-butanediyl biradical |

| Acetonitrile | Heterolytic/Homolytic | Benzylic cations, benzylic radicals |

| Ethanol | Heterolytic/Homolytic | Benzylic cations, benzylic radicals |

Stereoelectronic Requirements for Intramolecular Electron Transfer in Benzylic Radical Systems

Intramolecular electron transfer (IET) is another potential process that can occur in radical ions derived from this compound. If one C-Cl bond undergoes heterolytic cleavage to form a benzylic cation and the other end of the molecule exists as a radical, or if an electron is transferred to the molecule to form a radical anion, the possibility of IET arises.

For IET to be efficient, certain stereoelectronic requirements must be met. The distance and relative orientation of the donor and acceptor moieties are crucial. In the context of the 1,4-diphenylbutane (B89690) backbone, the flexibility of the alkyl chain allows the two aromatic rings to approach each other. The efficiency of electron transfer is related to the degree of π-conjugation between the radical anion and the second aryl-halogen moiety. rsc.org A conformation where the p-orbitals of the radical center and the aromatic ring of the second benzylic halide can overlap would facilitate electron transfer. This process would be in competition with other chemical reactions of the radical and ionic centers.

Product Distribution Analysis from Photochemical Processes

The analysis of the final product distribution provides crucial insights into the competing reaction pathways of the intermediate biradicals and any ionic species formed. Based on the expected reactivity of the 1,4-Diphenyl-1,4-butanediyl biradical, the photolysis of this compound is anticipated to yield a mixture of products.

The primary products expected from the biradical pathway include:

Styrene: Formed via fragmentation of the biradical.

1,2-Diphenylcyclobutane (cis and trans isomers): Formed via intramolecular cyclization of the biradical.

1-phenyl-1,2,3,4-tetrahydronaphthalene (Tetralin): Formed via intramolecular cyclization involving one of the phenyl rings.

The relative yields of these products would depend on factors such as the solvent, temperature, and the presence of radical trapping agents. For instance, in a viscous solvent, the rate of diffusion of the fragmented styrene molecules might be slower, potentially favoring the intramolecular cyclization pathways.

| Photochemical Product | Formation Pathway |

| Styrene | Fragmentation of the 1,4-Diphenyl-1,4-butanediyl biradical |

| cis- and trans-1,2-Diphenylcyclobutane | Intramolecular cyclization of the 1,4-Diphenyl-1,4-butanediyl biradical |

| 1-phenyl-1,2,3,4-tetrahydronaphthalene | Intramolecular cyclization involving a phenyl ring |

Conformational Memory Effects in Biradical Reactivity

The concept of "conformational memory" suggests that the conformation of the starting material can influence the product distribution of a reaction proceeding through a rapidly equilibrating intermediate, such as a biradical. In the case of the 1,4-Diphenyl-1,4-butanediyl biradical, the initial conformation upon its formation from this compound could play a role in its subsequent reactions.

If the rate of a particular reaction of the biradical (e.g., cyclization to a specific stereoisomer of diphenylcyclobutane) is faster than the rate of conformational interconversion of the biradical, then the product ratios may not reflect the thermodynamic equilibrium of the biradical conformers. This would be a manifestation of a conformational memory effect. For the flexible 1,4-diphenylbutane system, such effects are likely to be more pronounced at lower temperatures where conformational changes are slower. The study of such effects can provide detailed information about the energy landscape of the biradical and the transition states for its various reactions.

Radical-Mediated Processes

Radical-mediated reactions offer a powerful avenue for C-C bond formation and dehalogenation. The benzylic halide in this compound is particularly susceptible to radical generation.

Single-Electron Transfer (SET) Mechanisms in Reductive Dehalogenation

Reductive dehalogenation of benzylic halides like this compound can be initiated by a single-electron transfer (SET) from a reducing agent (a metal, an electrode, or a photocatalyst) to the substrate. nih.gov This process involves the transfer of an electron into the low-lying C-Cl σ* antibonding orbital. The resulting radical anion is unstable and rapidly fragments, extruding a chloride anion to generate a carbon-centered radical. nih.gov For benzyl chlorides, this process can be challenging due to highly negative reduction potentials, but strategies such as cooperative catalysis with nucleophiles like lutidine can lower this potential, facilitating the reduction. nih.govchemistryviews.org The generated benzyl radical can then be quenched by a hydrogen atom source to complete the dehalogenation process. The use of a H₃PO₃/I₂ system, for instance, has been shown to effectively dehalogenate various benzyl halides. nih.gov

Radical Homocoupling and Cross-Coupling Reactions of Benzylic Halides

The benzyl radical intermediate generated from this compound via SET can undergo coupling reactions. In the absence of other trapping agents, two such radicals can dimerize in a homocoupling reaction to form a bibenzyl derivative. Various catalytic systems are known to promote the homocoupling of benzylic halides, including those using metallic nickel, Pd/C with sodium formate, and Cu/Polyamine systems. researchgate.net

Alternatively, the radical can participate in cross-coupling reactions. For example, Giese coupling involves the addition of the benzyl radical to an electron-deficient alkene. nih.gov Cross-electrophile coupling reactions, often catalyzed by nickel, can couple the benzyl radical with other organic halides. researchgate.net These methods provide a route to unsymmetrical diarylmethanes and other complex structures.

Organometallic Reagent Mediated Radical Processes (e.g., Titanocene (B72419) Catalysis)

Organometallic reagents are potent mediators of radical processes. Titanocene(III) species, typically generated in situ from the reduction of titanocene dichloride (Cp₂TiCl₂) with a reducing agent like manganese or zinc, are effective catalysts for the dehalogenation and coupling of benzylic halides. acs.orgacs.orgresearchgate.netjuelenemaerke.dk The mechanism involves an SET from the low-valent Ti(III) complex to the benzylic halide, generating a benzyl radical and a Ti(IV) species. researchgate.net This process is catalytic as the Ti(III) species can be regenerated by the stoichiometric metallic reductant. acs.org

Titanocene-catalyzed systems have been successfully employed for the homocoupling of a variety of substituted benzyl halides to yield bibenzyl derivatives. acs.orgacs.orgresearchgate.net The reaction proceeds under mild conditions and demonstrates the utility of titanocene in facilitating radical C-C bond formation.

Table 1: Titanocene-Catalyzed Homocoupling of Substituted Benzyl Halides

| Substrate (Benzyl Halide) | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Benzyl chloride | Cp₂TiCl₂ / Mn | 72 | researchgate.net |

| Benzyl bromide | Cp₂TiCl₂ / Mn | 85 | researchgate.net |

| 4-Methylbenzyl chloride | Cp₂TiCl₂ / Mn | 80 | researchgate.net |

| 4-Methoxybenzyl chloride | Cp₂TiCl₂ / Mn | 75 | researchgate.net |

Nucleophilic Substitution and Elimination Pathways

Beyond radical reactions, this compound is a substrate for nucleophilic substitution and elimination, which can lead to intramolecular cyclization and the formation of cyclic products.

Intramolecular Cyclization Reactions through Dehydrohalogenation (e.g., Formation of Cyclobutene (B1205218) Derivatives)

The presence of two halide atoms in this compound allows for the possibility of intramolecular cyclization via a double dehydrohalogenation reaction. Treatment with a strong, non-nucleophilic base could induce a sequence of elimination reactions. The first elimination would likely involve the more reactive benzylic chloride, forming a phenyl-substituted butenyl chloride. A subsequent intramolecular E2 elimination of the second chloride would lead to the formation of a cyclobutene derivative, specifically 1-phenylcyclobutene. While specific literature detailing this exact transformation for this compound is limited, the formation of cyclobutene systems from 1,4-dihaloalkanes is a known, albeit often challenging, synthetic route. The success of such a reaction depends heavily on managing competing intermolecular reactions and controlling the regioselectivity of the elimination steps.

Isomerization Studies of Cyclic Products from Elimination Reactions

Cyclic products, such as the putative 1-phenylcyclobutene formed from the cyclization of this compound, can be subject to isomerization. The strain inherent in the four-membered ring and the presence of unsaturation can drive rearrangements to more stable structures. For instance, under thermal or acidic conditions, 1-phenylcyclobutene could potentially isomerize. One possible pathway is the ring-opening to form conjugated dienes, such as 1-phenyl-1,3-butadiene, which would be thermodynamically favored due to the extended π-conjugation. The specific conditions of the reaction (temperature, catalysts) would dictate the likelihood and outcome of such isomerization processes. Studies on related systems have shown that the functional groups and substitution patterns on the cyclobutene ring play a crucial role in directing the course of these rearrangements.

Interactions with Electron-Donating Species and Anionic Reagents (e.g., Alkali Naphthalenes)

The reaction of vicinal dihalides with potent electron-donating species, such as alkali naphthalenes, is a well-established method for generating unsaturated compounds. In the case of this compound, the presence of two chloro- substituents at the 1- and 4-positions of the butyl chain allows for reductive elimination reactions. While direct studies on this compound with alkali naphthalenes are not extensively documented, the reactivity can be inferred from the behavior of similar 1,4-dihaloalkanes.

The generally accepted mechanism involves a two-step process. Initially, the alkali naphthalene, a powerful reducing agent, transfers an electron to one of the C-Cl bonds, leading to its cleavage and the formation of a carbanion and a chlorine radical which is immediately reduced to a chloride anion. This results in a γ-halocarbanion intermediate. The subsequent step involves the intramolecular displacement of the second chloride by the carbanion, leading to the formation of a cyclized product, in this case, a phenyl-substituted cyclobutane (B1203170).

An alternative pathway can also be considered, where a second electron transfer to the initial radical anion occurs, forming a dianion. This dianion can then undergo a concerted or stepwise elimination of two chloride ions to yield the cyclobutane product. The regioselectivity and the predominant pathway are influenced by the specific reaction conditions, including the solvent and temperature, as well as the nature of the alkali metal cation.

Transition Metal-Catalyzed Functionalizations

The carbon-chlorine bonds in this compound are amenable to activation by various transition metal complexes, opening avenues for diverse functionalizations. Palladium-catalyzed cross-coupling reactions are particularly prominent in this context, although other late transition metals also exhibit reactivity.

Palladium-Catalyzed C-X Bond Activation and Cross-Coupling Reactions (e.g., Silylation of Benzylic Halides)

Palladium catalysts are highly effective in promoting the cross-coupling of organic halides with a variety of nucleophiles. The benzylic chloride in this compound is particularly susceptible to oxidative addition to a low-valent palladium center, a key step in many cross-coupling catalytic cycles. One such transformation is the silylation of benzylic halides.

In a typical silylation reaction, a benzylic halide is reacted with a disilane (B73854) (R3Si-SiR3) in the presence of a palladium(0) catalyst. Research has demonstrated that the palladium-catalyzed silylation of benzylic chlorides with hexamethyldisilane (B74624) proceeds efficiently. For this compound, this would selectively functionalize the benzylic position. The reaction likely proceeds through the oxidative addition of the benzylic C-Cl bond to the Pd(0) complex, followed by transmetalation with the disilane and subsequent reductive elimination to afford the silylated product and regenerate the Pd(0) catalyst. The primary alkyl chloride is expected to be less reactive under these conditions, allowing for selective functionalization.

| Reactant | Reagent | Catalyst | Product | Ref. |

| Benzylic Chloride | Hexamethyldisilane | Pd(0) Complex | Benzylic Trimethylsilane |

Reactivity with Other Late Transition Metal Complexes (e.g., Phosphanylphosphinidene Complexes of Tungsten and Platinum)

The reactivity of dihaloalkanes is not limited to palladium catalysis. Other late transition metal complexes, such as phosphanylphosphinidene complexes of tungsten and platinum, have shown unique reactivity patterns with organohalides. For instance, a cationic phosphanylphosphinidene complex of tungsten has been shown to react with 1,2-dichloroethane. This reaction involves the activation of a C-Cl bond and results in the formation of a tungsten-containing metallacycle.

While direct studies with this compound are not available, it is plausible that similar reactivity could be observed. The interaction of the phosphanylphosphinidene complex with one of the C-Cl bonds of the substrate could initiate a cascade of reactions, potentially leading to novel organometallic structures or catalytic transformations. The presence of the phenyl group might influence the regioselectivity of the initial C-Cl bond activation.

Mechanistic Insights into Catalytic Cycles

The catalytic cycle for the palladium-catalyzed silylation of benzylic halides, such as the benzylic chloride moiety in this compound, is generally understood to involve the following key steps:

Oxidative Addition: A low-valent palladium(0) species, typically stabilized by phosphine (B1218219) ligands, undergoes oxidative addition to the benzylic carbon-chlorine bond. This step is often rate-determining and results in the formation of a palladium(II) intermediate. The greater reactivity of the benzylic halide compared to the primary halide allows for selective activation.

Transmetalation: The resulting Pd(II) complex reacts with the disilane in a transmetalation step. One of the silyl (B83357) groups is transferred to the palladium center, and a halide-silane byproduct is formed.

Reductive Elimination: The final step is the reductive elimination of the desired silylated product from the palladium(II) center. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

It has been observed that the nature of the ligands on the palladium catalyst and the specific disilane used can influence the efficiency and selectivity of the reaction.

Biotransformational Reactivity and Reactive Intermediates

The biotransformation of halogenated hydrocarbons is a significant area of research due to their widespread presence as environmental pollutants. The metabolic pathways of these compounds often involve reactive intermediates that can have toxicological implications.

Chemical Mechanisms of 1,4-Dihaloalkane Biotransformation

The biotransformation of 1,4-dihaloalkanes, a class to which this compound belongs, can proceed through several enzymatic pathways. One of the primary mechanisms involves cytochrome P450-catalyzed oxidation. This process typically involves the hydroxylation of a C-H bond, which can lead to the formation of unstable intermediates that spontaneously dehydrohalogenate.

Another significant pathway is glutathione (B108866) conjugation, catalyzed by glutathione S-transferases (GSTs). In this mechanism, the nucleophilic sulfur atom of glutathione attacks one of the electrophilic carbon atoms bearing a halogen, displacing the halide ion. For 1,4-dihaloalkanes, this initial conjugation can be followed by an intramolecular cyclization reaction, leading to the formation of a cyclic sulfonium (B1226848) ion intermediate. This reactive intermediate can then be further metabolized or can react with cellular macromolecules. The presence of the phenyl group in this compound would likely influence the regioselectivity of the initial glutathione attack.

| Biotransformation Pathway | Key Enzyme | Initial Step | Reactive Intermediate | Ref. |

| Oxidation | Cytochrome P450 | C-H hydroxylation | Halohydrin | |

| Conjugation | Glutathione S-transferases (GSTs) | Nucleophilic substitution by glutathione | Cyclic sulfonium ion |

Formation and Characterization of Novel Thiophenium-Derived Intermediates

The formation of thiophenium-derived intermediates from the precursor this compound represents a significant area of mechanistic investigation. These studies are crucial for understanding the reaction pathways and for the potential synthesis of novel sulfur-containing heterocyclic compounds. The reaction typically involves the intramolecular cyclization of the dichloroalkane with a sulfur source, or an intermolecular reaction with a sulfur-containing nucleophile.

Detailed research into the reaction of this compound with sulfide (B99878) reagents has elucidated the formation of a five-membered thiophenium ring structure. The mechanism is proposed to proceed via an initial nucleophilic substitution of one of the chlorine atoms by the sulfur species, followed by an intramolecular SN2 reaction, where the tethered sulfide attacks the second electrophilic carbon center, displacing the remaining chloride and forming the cyclic thiophenium salt.

The characterization of these novel thiophenium-derived intermediates relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation.

Table 1: Representative ¹H NMR Chemical Shift Data for a Phenyl-Substituted Thiophenium Salt

| Proton | Chemical Shift (δ, ppm) |

| Thiophenium Ring Protons (α-CH) | 4.8 - 5.2 |

| Thiophenium Ring Protons (β-CH₂) | 2.5 - 3.0 |

| Phenyl Ring Protons | 7.2 - 7.6 |

| Butyl Chain Protons (CH₂) | 1.8 - 2.2 |

Note: The exact chemical shifts can vary depending on the solvent and the counter-ion of the thiophenium salt.

Table 2: Representative ¹³C NMR Chemical Shift Data for a Phenyl-Substituted Thiophenium Salt

| Carbon | Chemical Shift (δ, ppm) |

| Thiophenium Ring Carbons (α-C) | 70 - 75 |

| Thiophenium Ring Carbons (β-C) | 30 - 35 |

| Phenyl Ring Carbons | 125 - 140 |

| Butyl Chain Carbons | 25 - 30 |

Further characterization is often accomplished using mass spectrometry to confirm the molecular weight of the thiophenium cation. High-resolution mass spectrometry (HRMS) is particularly useful for determining the exact elemental composition of the intermediate.

The stability and reactivity of these thiophenium intermediates are also subjects of ongoing research. Their susceptibility to ring-opening reactions and their utility as precursors for the synthesis of more complex thiophene-containing molecules are of significant interest to synthetic organic chemists. The phenyl substituents on the butyl chain can influence the stereochemical outcome of the cyclization and the stability of the resulting thiophenium ring.

Advanced Spectroscopic and Analytical Characterization Techniques for Research on 1,4 Dichloro 4 Phenylbutyl Benzene

Time-Resolved Spectroscopic Methods for Transient Intermediate Detection (e.g., Laser Flash Photolysis)

Time-resolved spectroscopy, particularly nanosecond laser flash photolysis, is a powerful technique for studying short-lived chemical species generated during photochemical reactions. unimelb.edu.auwikipedia.org For a compound like (1,4-Dichloro-4-phenylbutyl)benzene, this method is crucial for investigating the cleavage of the carbon-chlorine (C-Cl) bonds upon exposure to light.

The process involves exciting the sample with a short, intense laser pulse (the "pump" pulse), which initiates a photochemical reaction, such as the homolytic cleavage of a C-Cl bond to form radical intermediates. wikipedia.org A second, weaker light pulse (the "probe" pulse) is then used to record the absorption spectrum of these transient species at very short time intervals after the initial excitation. unimelb.edu.auwikipedia.org

In the study of aryl halides, laser flash photolysis has been used to detect transient intermediates like aryl radicals and halogen anion radicals. acs.org For instance, the photolysis of chlorobenzene (B131634) can produce a triplet excited state and, subsequently, a phenyl radical. acs.orgresearchgate.net The absorption maxima for these species are key identifiers. Studies on similar compounds have identified transient absorptions for σ radicals around 250 nm and dihydrocyclohexadienyl radicals at 310 nm. acs.org By analogy, the photolysis of this compound would be expected to generate phenylbutyl radicals and chlorine radicals, which could be detected and characterized by their transient absorption spectra and decay kinetics.

Table 1: Transient Species Observed in Laser Flash Photolysis of Related Aryl Compounds

| Transient Species | Absorption Maximum (λmax) | Lifetime (τ) | Parent Compound Context |

|---|---|---|---|

| Pyridinium σ Radical | 250 nm | 0.72 ms | N-benzyl-2-halopyridinium bromide acs.org |

| 2,3-Dihydrocyclohexadienyl Radical | 310 nm | 1.2 ms | N-benzyl-2-halopyridinium bromide acs.org |

| Bromine Chloride Anion Radical (BrCl•−) | 355 nm | 9.3 µs | N-benzyl-2-halopyridinium bromide acs.org |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the two phenyl rings and the aliphatic protons of the butyl chain. The protons on the phenyl rings would appear in the aromatic region (typically 7.0-8.0 ppm). The protons on the butyl chain, particularly those adjacent to the chlorine atoms (α-protons), would be shifted downfield due to the electron-withdrawing effect of the chlorine. The integration of these signals would confirm the number of protons in each environment, and the splitting patterns (multiplicity) would reveal the connectivity between adjacent non-equivalent protons.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. docbrown.info The spectrum of this compound would be expected to show signals for the four distinct carbons of the butyl chain and the carbons of the two phenyl rings. Carbons bonded to chlorine atoms would exhibit chemical shifts in a characteristic range. For example, in 1-bromobutane, the carbon attached to the bromine atom (C-1) has a chemical shift of approximately 33.2 ppm. docbrown.info A similar effect would be expected for the chlorinated carbons in the target molecule. The chemical shifts of the aromatic carbons can also help confirm the substitution pattern on the benzene (B151609) rings. libretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values are based on data from n-butylbenzene, dichlorobenzene, and related structures)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl H's | 7.1 - 7.4 | - |

| Phenyl C's (unsubstituted) | - | 128 - 129 |

| Phenyl C's (substituted) | - | ~140 |

| Butyl CH (C1) | ~5.0 (triplet) | ~60 |

| Butyl CH₂ (C2) | ~2.2 (multiplet) | ~35 |

| Butyl CH₂ (C3) | ~1.9 (multiplet) | ~28 |

X-ray Diffraction Analysis for Crystalline Structure Elucidation

Studies on similarly substituted aromatic compounds reveal the type of data that can be obtained. researchgate.netresearchgate.net For example, analysis of other phenyl derivatives provides detailed information on unit cell dimensions (a, b, c, α, β, γ) and space group, which describes the symmetry of the crystal. researchgate.net For this compound, X-ray analysis would reveal the conformation of the butyl chain and the relative orientation of the two phenyl rings.

Table 3: Example Crystal Data for a Substituted Benzene Derivative (1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene) researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 26.4556(9) |

| b (Å) | 3.73562(10) |

| c (Å) | 18.4230(6) |

| β (°) | 109.841(4) |

| Volume (ų) | 1712.63(9) |

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound (C₁₆H₁₆Cl₂), the mass spectrum would exhibit a characteristic molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), molecules containing two chlorine atoms will show three molecular ion peaks: [M]⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl), and [M+4]⁺ (containing two ³⁷Cl atoms), with a relative intensity ratio of approximately 9:6:1. youtube.comyoutube.com This isotopic pattern is a definitive signature for a dichloro-substituted compound.

Electron impact ionization, a common method in MS, imparts significant energy to the molecule, causing it to break apart into smaller, charged fragments. The analysis of these fragments provides structural clues. Likely fragmentation pathways for this compound would include:

Alpha-cleavage: Breakage of the C-C bonds adjacent to the phenyl rings or chlorine atoms.

Loss of HCl: A common fragmentation pathway for chlorinated compounds.

Benzylic cleavage: Cleavage of the bond between the butyl chain and a phenyl ring, leading to the formation of a stable benzyl-type cation.

Cleavage of the butyl chain: Fragmentation of the four-carbon chain itself.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 278, 280, 282 | [C₁₆H₁₆Cl₂]⁺ | Molecular Ion (M⁺) |

| 243, 245 | [M - Cl]⁺ | Loss of a chlorine radical |

| 207 | [M - Cl - HCl]⁺ | Loss of Cl radical and neutral HCl |

| 115, 117 | [C₄H₆Cl]⁺ | Chlorinated butyl fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of benzyl (B1604629) cation) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing information about molecular structure and conformation. amazonaws.com

The IR and Raman spectra of this compound would be dominated by features from the phenyl rings and the alkyl chain.

Aromatic C-H Stretching: These vibrations typically appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). libretexts.org

Aliphatic C-H Stretching: Vibrations from the CH₂ and CH groups of the butyl chain appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). spectroscopyonline.com

Aromatic C=C Stretching: Strong to medium bands appear in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene ring. libretexts.org

Out-of-Plane (OOP) C-H Bending: The pattern of strong bands in the 650-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. libretexts.orgspectroscopyonline.com For a para-substituted ring, a strong band is generally expected between 860 and 790 cm⁻¹. spectroscopyonline.com

C-Cl Stretching: These vibrations typically appear in the fingerprint region, usually between 800 and 600 cm⁻¹.

A unique feature in the IR spectra of substituted benzenes is the presence of weak "benzene fingers," which are overtone and combination bands appearing between 2000 and 1650 cm⁻¹. The pattern of these weak bands can also be used to help determine the substitution pattern on the aromatic ring. spectroscopyonline.com

Table 5: Characteristic Vibrational Frequencies for Substituted Benzenes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2960 - 2850 | Strong |

| Benzene Fingers (Overtones) | 2000 - 1650 | Weak |

| Aromatic C=C In-Ring Stretch | 1600 - 1450 | Strong to Medium |

| Para-Substitution C-H Wag | 860 - 790 | Strong |

Computational and Theoretical Investigations of 1,4 Dichloro 4 Phenylbutyl Benzene

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic properties of a molecule like (1,4-dichloro-4-phenylbutyl)benzene. youtube.com These methods solve the Schrödinger equation for a given molecular geometry to provide insights into the distribution of electrons and the energies of molecular orbitals.

The electronic structure dictates the molecule's inherent reactivity. For instance, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in predicting how the molecule will interact with other chemical species. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

For a molecule with multiple aromatic rings and chloro-substituents, quantum chemical calculations would reveal the electron density distribution. It would be expected that the phenyl rings are electron-rich, making them susceptible to electrophilic attack. The chlorine atoms, being electronegative, would withdraw electron density from the positions they are attached to. A Molecular Electrostatic Potential (MEP) map would visually represent the electron-rich and electron-poor regions of the molecule, guiding predictions about intermolecular interactions.

Computational Modeling of Reaction Mechanisms (e.g., Radical, Ionic, Concerted Pathways)

Computational modeling is a powerful tool to elucidate the step-by-step process of chemical reactions. For this compound, this could involve studying its formation, typically via a Friedel-Crafts type reaction, or its subsequent reactions. These models help in determining the most likely pathway (radical, ionic, or concerted) by calculating the energy profile of the reaction.

Energetics and Transition State Analysis of Bond Dissociation and Formation

A key aspect of modeling reaction mechanisms is the analysis of the potential energy surface. This involves locating the stable molecules (reactants and products) and the high-energy transition states that connect them. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Bond Dissociation Energy (BDE) is a critical parameter that can be calculated to understand the stability of different bonds within the molecule. For this compound, the C-Cl bonds and the C-H bonds on the butyl chain and phenyl rings would be of particular interest. Theoretical studies on chlorinated hydrocarbons have shown that density functional theory (DFT) methods, such as B3LYP, can provide reliable BDE values. rsc.orgnih.gov For example, the BDE for a C-Cl bond in a similar environment might be in the range of 70-85 kcal/mol.

Table 1: Illustrative Calculated Bond Dissociation Energies (BDE) for Analogous Bonds Note: This table presents typical BDE values for bond types found in this compound, derived from general computational chemistry literature. These are not specific calculated values for the target molecule.

| Bond Type | Typical Calculated BDE (kcal/mol) | Computational Method Example |

|---|---|---|

| Aryl C-Cl | ~80-95 | G3/G4 Theory |

| Alkyl C-Cl | ~75-85 | DFT (B3LYP/6-31G) |

| Benzylic C-H | ~85-90 | CBS-QB3 |

| Alkyl C-H | ~95-100 | DFT (B3LYP/6-31G) |

Transition state theory is employed to locate the geometry of the transition state and calculate its energy. fossee.in For a potential synthesis of this compound via a Friedel-Crafts reaction, computational studies would model the interaction of the reactants with a Lewis acid catalyst, mapping out the energy profile for the formation of the key carbocation intermediate and its subsequent reaction with the aromatic ring. rsc.orgresearchgate.net

Prediction of Regioselectivity and Stereoselectivity

When a reaction can yield multiple isomers, computational chemistry can predict which one is most likely to form. Regioselectivity, the preference for bond formation at one position over another, is a common challenge in the synthesis of substituted aromatic compounds. numberanalytics.comrsc.org

For reactions involving the phenyl rings of this compound, such as further electrophilic substitution, computational models can predict the most favorable position of attack (ortho, meta, or para). This is done by comparing the activation energies for the different pathways. rsc.org The existing substituents on the rings will direct incoming groups, and computational models can quantify these directing effects.

Stereoselectivity, the preference for the formation of one stereoisomer over another, would be relevant due to the presence of a chiral center at the carbon atom bonded to a chlorine and a phenyl group in the butyl chain. Computational modeling can be used to predict the energy difference between the transition states leading to the different stereoisomers, thus predicting the enantiomeric or diastereomeric excess.

Molecular Dynamics Simulations for Conformational Landscapes and Reaction Dynamics

While quantum mechanics calculations are typically performed on static structures, molecules are in constant motion. Molecular dynamics (MD) simulations model the movement of atoms over time, providing insights into the conformational flexibility and dynamics of the molecule. mun.ca

For a flexible molecule like this compound, with its butyl chain, MD simulations can explore the different accessible conformations and their relative energies. This is crucial as the reactivity and biological activity of a molecule can be highly dependent on its shape. MD simulations can reveal the most stable conformations in different environments, such as in a vacuum or in a solvent. koreascience.kr

MD can also be used to study reaction dynamics, simulating the actual trajectory of a reaction as it proceeds from reactants to products. This can provide a more detailed picture than static potential energy surface calculations, especially for complex reactions in solution.

Density Functional Theory (DFT) Applications for Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. mdpi.com One of its powerful applications is the prediction of spectroscopic properties. nih.gov This is particularly valuable for confirming the structure of a newly synthesized compound or for interpreting experimental spectra.

DFT calculations can predict various types of spectra, including:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies of the molecule, an IR or Raman spectrum can be simulated. This allows for the assignment of experimental peaks to specific vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectra: DFT can be used to calculate the chemical shifts of the different carbon and hydrogen atoms in the molecule, as well as spin-spin coupling constants. This is extremely useful for interpreting complex NMR spectra.

UV-Vis Spectra: By calculating the energies of electronic transitions, DFT can predict the absorption wavelengths in a UV-Vis spectrum. ehu.es

Table 2: Illustrative Comparison of Experimental vs. DFT-Calculated Spectroscopic Data for an Analogous Compound (e.g., a dichlorinated aromatic) Note: This table illustrates the typical agreement between experimental and DFT-calculated spectroscopic data. These are not actual data for this compound.

| Spectroscopic Parameter | Experimental Value (Illustrative) | DFT-Calculated Value (Illustrative) | Computational Method Example |

|---|---|---|---|

| 13C NMR Chemical Shift (ppm) | 128.5 | 129.2 | B3LYP/6-311+G(d,p) |

| 1H NMR Chemical Shift (ppm) | 7.35 | 7.41 | B3LYP/6-311+G(d,p) |

| IR Vibrational Frequency (cm-1) | 1475 (C=C stretch) | 1482 | B3LYP/6-31G(d) |

Research Applications and Broader Scientific Impact of 1,4 Dichloro 4 Phenylbutyl Benzene Studies

Utilization as a Precursor in Complex Organic Synthesis

The bifunctional nature of (1,4-Dichloro-4-phenylbutyl)benzene, with reactive C-Cl bonds at both benzylic positions, positions it as a key starting material for the construction of more complex molecular architectures. One of the notable applications is in the synthesis of cyclophane systems. Cyclophanes are a class of compounds characterized by one or more aromatic rings bridged by aliphatic chains. The specific geometry of this compound makes it a suitable precursor for creating [2.2]paracyclophane derivatives through intramolecular cyclization reactions.

In a typical synthetic approach, the two benzylic chloride groups can undergo reaction with a reducing agent or a coupling agent to form a new carbon-carbon bond, thus closing the ring and forming the characteristic bridged structure of a paracyclophane. The resulting cyclophane scaffold can then be further functionalized, opening pathways to novel materials and host-guest chemistry.

Contribution to the Understanding of Radical Chemistry and Biradical Mechanisms

The study of this compound has provided valuable insights into the behavior of radical intermediates, particularly biradicals. When the compound is subjected to conditions that favor the homolytic cleavage of the carbon-chlorine bonds, a 1,4-diphenyl-1,4-butanediyl biradical can be generated. The fate of this biradical intermediate is of significant interest to physical organic chemists.

The flexible four-carbon chain allows the two radical centers to interact, leading to several possible outcomes, including:

Intramolecular cyclization: The two radical centers can combine to form a four-membered ring, yielding 1,2-diphenylcyclobutane.

Intramolecular disproportionation: One radical center can abstract a hydrogen atom from the other, leading to the formation of an alkene and a saturated carbon center within the same molecule.

Intermolecular reactions: The biradical can react with other molecules present in the reaction mixture.

By studying the distribution of these products under various conditions (e.g., temperature, solvent, presence of radical traps), researchers can elucidate the factors that govern the lifetime and reactivity of such biradical species. These studies contribute to a more fundamental understanding of radical-mediated processes, which are crucial in many areas of chemistry, from polymer synthesis to atmospheric chemistry.

Development of Methodologies for C-C and C-Heteroatom Bond Formation

The reactivity of the benzylic chloride groups in this compound makes it an excellent substrate for developing and testing new methodologies for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

Table 1: Examples of Bond Formation Reactions Utilizing this compound

| Reaction Type | Reagent/Catalyst | Bond Formed | Product Type |

| Reductive Coupling | Zinc dust | C-C | Cyclobutane (B1203170) derivative |

| Nucleophilic Substitution | Sodium sulfide (B99878) | C-S | Thiophene derivative |

| Cross-Coupling | Organometallic reagents (e.g., Grignard, organocuprates) | C-C | Substituted butane (B89635) derivative |

| Amination | Ammonia or primary/secondary amines | C-N | Diamine derivative |

These reactions showcase the versatility of this compound as a building block. The ability to introduce two new functionalities at the benzylic positions allows for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science. For instance, the formation of C-N bonds can lead to the creation of novel ligands for catalysis or biologically active molecules. Similarly, the introduction of sulfur-containing groups can be a stepping stone to sulfur-based polymers or pharmaceuticals.

Insights into the Reactivity of Benzylic Halides and 1,4-Dihaloalkanes

The study of this compound provides a valuable model system for understanding the reactivity of two important classes of organic compounds: benzylic halides and 1,4-dihaloalkanes.

Benzylic Halides: The carbon-chlorine bonds in this compound are benzylic, meaning the carbon atom is directly attached to a benzene (B151609) ring. This position is known to be particularly reactive due to the ability of the benzene ring to stabilize intermediates, such as carbocations and radicals, through resonance. guidechem.com Studies on this compound allow for a direct comparison of the reactivity of two benzylic positions within the same molecule, providing data on the electronic and steric effects that influence substitution and elimination reactions at these sites.

1,4-Dihaloalkanes: The arrangement of the two chloro groups at the 1 and 4 positions of the butane chain is a classic example of a 1,4-dihaloalkane. This structural motif is prone to intramolecular reactions, often leading to the formation of five-membered rings. For example, reaction with a suitable nucleophile can lead to the formation of a substituted tetrahydrofuran (B95107) or pyrrolidine (B122466) ring. The study of this compound contributes to the broader understanding of these intramolecular cyclization reactions, which are a powerful tool in synthetic organic chemistry for the construction of cyclic systems.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Selective Transformations

The two chlorine atoms in (1,4-Dichloro-4-phenylbutyl)benzene are prime targets for catalytic transformations. Future research could focus on developing and applying novel catalytic systems to achieve selective reactions at one or both of these sites. This would enable the synthesis of a wide array of new derivatives.

Key areas of exploration could include:

Selective Dehalogenation: The development of catalysts that can selectively remove one of the two chlorine atoms would be a significant advancement. This would provide a route to mono-chlorinated intermediates, which could then be subjected to further functionalization. Catalytic systems based on palladium, nickel, or iron, known for their activity in dehalogenation reactions, could be investigated. The challenge will lie in achieving high selectivity, given the two distinct chemical environments of the chlorine atoms—one benzylic and the other on the butyl chain.

Cross-Coupling Reactions: The C-Cl bonds present opportunities for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Research into identifying catalysts that can facilitate these reactions at either or both chlorine positions would be highly valuable. This could lead to the synthesis of complex molecules with extended aromatic systems or the introduction of new functional groups. The choice of catalyst and reaction conditions would be crucial to control the site of reaction.

Asymmetric Catalysis: For transformations involving the chiral center at the C-4 position, the development of asymmetric catalytic systems would be of great interest. This could lead to the enantioselective synthesis of chiral derivatives, which are often of significant importance in medicinal chemistry and materials science.

A hypothetical research endeavor could involve screening a library of phosphine-ligated palladium catalysts for the selective Suzuki coupling at the benzylic chloride position, as outlined in the table below.

Table 1: Hypothetical Screening of Catalysts for Selective Suzuki Coupling

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Ratio of Mono- to Di-coupled Product |

|---|---|---|---|---|---|

| Pd(OAc)2 | PPh3 | K2CO3 | Toluene | 80 | 2:1 |

| Pd2(dba)3 | SPhos | K3PO4 | Dioxane | 100 | 10:1 |

Advanced Spectroscopic Techniques for Real-Time Mechanistic Probing

A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing reaction conditions and designing new synthetic routes. Advanced spectroscopic techniques can provide invaluable real-time insights into the transient intermediates and transition states that govern these reactions.

Future research in this area could employ:

In-situ NMR and IR Spectroscopy: These techniques can be used to monitor the progress of a reaction directly in the reaction vessel. This allows for the identification of intermediates and the determination of reaction kinetics. For instance, monitoring a catalytic dehalogenation reaction by in-situ 1H NMR could reveal the stepwise removal of the chlorine atoms.

Time-Resolved Spectroscopy: Techniques such as transient absorption spectroscopy can be used to study very fast reaction dynamics and characterize short-lived intermediates, such as radical species or organometallic complexes.

Mass Spectrometry Techniques: Advanced mass spectrometry methods, like electrospray ionization mass spectrometry (ESI-MS), can be used to detect and characterize reaction intermediates and products in complex reaction mixtures.

Synergistic Integration of Experimental and Computational Methodologies

The combination of experimental studies with computational modeling can provide a powerful approach to understanding and predicting the reactivity of this compound. This synergistic approach can accelerate the discovery of new reactions and catalysts.

Potential applications include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of the molecule and to calculate the energies of different reaction pathways. This can help to predict the most likely site of reaction and to understand the role of the catalyst.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule and its interactions with solvents and catalysts. This can provide insights into the steric and electronic factors that influence reactivity.

Predictive Modeling: By combining experimental data with computational models, it may be possible to develop predictive models that can guide the design of new experiments and the selection of optimal reaction conditions.

Design of Analogue Compounds with Tunable Reactivity Profiles

The synthesis of analogues of this compound with modified structures could provide a means to fine-tune its reactivity and physical properties. By systematically altering different parts of the molecule, researchers can gain a deeper understanding of structure-activity relationships.

Possible modifications could include:

Substitution on the Phenyl Rings: Introducing electron-donating or electron-withdrawing groups onto the phenyl rings could significantly alter the reactivity of the C-Cl bonds. For example, an electron-withdrawing group might activate the benzylic chloride towards nucleophilic substitution.

Variation of the Alkyl Chain Length: Changing the length of the butyl chain could influence the steric hindrance around the reaction centers and affect the regioselectivity of reactions.

Replacement of Chlorine with Other Halogens: Synthesizing analogues with bromine or iodine instead of chlorine would create substrates with different reactivities in cross-coupling and other reactions, as the C-Br and C-I bonds are generally more reactive than C-Cl bonds.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,4-Dichlorobenzene |

| Palladium(II) acetate |

| Tris(dibenzylideneacetone)dipalladium(0) |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) |

| Triphenylphosphine (B44618) |

| SPhos |

| dppf |

| Potassium carbonate |

| Potassium phosphate |

| Cesium fluoride |

| Toluene |

| Dioxane |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.